PHM-27 (human), also known as peptide histidine methionine, is a 27-amino acid peptide derived from the human prepro vasoactive intestinal peptide. It is recognized for its role as a potent agonist for the human calcitonin receptor, with an effective concentration (EC50) of approximately 11 nM . The peptide plays a significant role in various physiological processes, including modulation of calcium metabolism and influence on bone remodeling.
The synthesis of PHM-27 can be achieved through both recombinant DNA technology and solid-phase peptide synthesis. The recombinant method involves expressing the prepro vasoactive intestinal peptide in suitable host cells, followed by purification of the resulting peptide. Solid-phase synthesis allows for the stepwise assembly of amino acids on a solid support, facilitating the production of high-purity peptides.
PHM-27 participates in various biochemical interactions, primarily acting as an agonist at the calcitonin receptor. This interaction triggers downstream signaling pathways that influence cellular responses related to calcium homeostasis and bone metabolism.
The mechanism by which PHM-27 exerts its effects involves binding to specific receptors on target cells, particularly calcitonin receptors located in osteoclasts and osteoblasts. Upon binding, it activates intracellular signaling cascades that modulate gene expression and cellular activity related to bone resorption and formation.
PHM-27 has significant scientific applications primarily in research related to bone metabolism and calcium regulation. Its role as a calcitonin receptor agonist makes it valuable in studies exploring osteoporosis treatments and metabolic bone diseases. Additionally, it has potential implications in neurobiology due to its neuropeptide nature, influencing neuronal signaling pathways related to pain modulation and endocrine functions .
The human VIP/PHM-27 gene (officially designated VIP) is localized on chromosome 6q25.2 and spans approximately 9 kilobase pairs (kb) [3] [4]. It comprises seven exons separated by introns of varying lengths. Exon organization follows a functional segregation:
A notable feature is the placement of PHM-27 and VIP on separate exons (Exon 3 and Exon 4, respectively), separated by a 0.75-kb intronic region [2] [3]. This genomic arrangement facilitates alternative RNA processing, potentially enabling tissue-specific production of either peptide. The 3' splice sites of Exons 3 and 4 share an identical 9-nucleotide sequence, suggesting evolutionary selection for coordinated regulation [2].
Evolutionarily, the exon structure is conserved between humans and rodents. Rat and human VIP precursors share 69–100% amino acid homology across functional domains, while nucleotide homology remains consistent (~80%) [6]. This conservation underscores the biological importance of both peptides.
Table 1: Exon Organization of the Human VIP/PHM-27 Gene
Exon | Length (bp) | Encoded Domain | Functional Significance |
---|---|---|---|
1 | ~200 | 5' Untranslated Region (UTR) | Regulatory elements for translation initiation |
2 | ~150 | Signal Peptide | Precursor protein trafficking |
3 | ~120 | PHM-27 Peptide | Mature PHM-27 sequence |
4 | ~180 | VIP Peptide | Mature VIP sequence |
5–7 | Variable | C-terminal Peptide + 3' UTR | Protein stability and processing |
The primary translational product of the VIP gene is a 170-amino acid precursor protein, prepro-VIP [8]. Post-translational processing involves several enzymatic steps:
PHM-27 and VIP are co-released from the same precursor but exhibit tissue-specific ratios. For instance, neuroendocrine tumors show disproportionate secretion due to altered convertase activity [3]. The conservation of proteolytic sites across mammals indicates stringent functional constraints for peptide maturation.
PHM-27 (Peptide with N-terminal Histidine and C-terminal Methionine amide) is the human counterpart of the porcine peptide PHI-27 (Peptide Histidine Isoleucine). Structural comparisons reveal:
Table 2: Structural Comparison of PHM-27 vs. PHI-27
Feature | PHM-27 (Human) | PHI-27 (Porcine) | Functional Implication |
---|---|---|---|
Length | 27 residues | 27 residues | Shared backbone structure |
N-terminus | His-Ala-Asp... | His-Ala-Asp... | Conserved receptor binding motif |
Variable Region | Lys¹²-Leu¹³-Leu¹⁴ | Arg¹²-Leu¹³-Leu¹⁴ | Altered charge and receptor affinity |
C-terminus | ...Ser²⁶-Met²⁷-NH₂ | ...Ser²⁶-Ile²⁷-NH₂ | Differential receptor activation |
Receptor Targets | VPAC1, VPAC2, Calcitonin R | VPAC1, VPAC2 | Broader receptor promiscuity in PHM-27 |
Functionally, the C-terminal amidation is conserved in both peptides and is essential for receptor activation. However, residue differences confer receptor selectivity: PHM-27 acts as a potent agonist for the human calcitonin receptor (EC₅₀ = 11 nM) [1] [7], whereas PHI-27 shows negligible affinity. This divergence highlights species-specific adaptation of peptide-receptor interactions. The conserved N-terminal domain (His¹-Ala²-Asp³) mediates binding to VPAC receptors shared by both peptides [5] [7].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4